1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Overview

Description

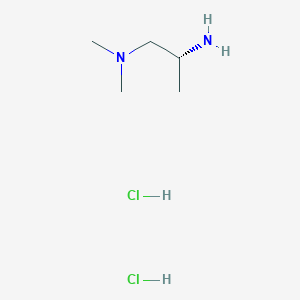

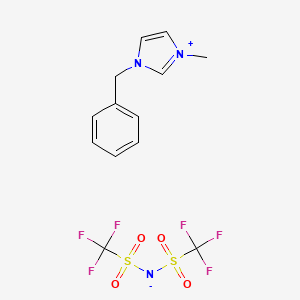

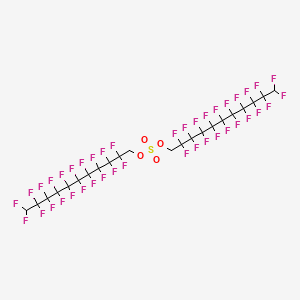

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a compound with the molecular formula C13H13F6N3O4S2 . It has a molecular weight of 453.4 g/mol . The compound is composed of two component compounds: 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide and 1-Benzyl-3-methylimidazolium .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C11H13N2.C2F6NO4S2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-8,10H,9H2,1H3;/q+1;-1 . The Canonical SMILES string is C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 11 . It also has a rotatable bond count of 4 .Scientific Research Applications

Structural Properties and Weak Intermolecular Interactions

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has been studied for its crystal structure and weak intermolecular interactions. Research indicates that in similar room-temperature liquid imidazolium salts, the anion and cation interact weakly, with minimal hydrogen bonding (Golding et al., 1998).

Solvent Applications in Separation Processes

This compound has been explored as a solvent for the separation of benzene and hexane through liquid extraction. The effectiveness of this compound as a solvent is influenced by the length of the alkyl chain in the imidazolium ring (Arce et al., 2007).

Hydrophobic and Conductive Properties

The compound's hydrophobic and highly conductive nature at ambient temperatures makes it significant in the field of ionic liquids. Studies have shown that it has low melting points and possesses unique solvent properties (Bonhôte et al., 1996).

Thermodynamic Analysis

Research on the enthalpies of solution of various organic solutes in this ionic liquid has been conducted. This helps in understanding its thermodynamic properties and potential applications in various fields (Marczak et al., 2003).

Liquid-Liquid Phase Behavior Studies

The phase behavior of mixtures involving this ionic liquid has been investigated, providing insights into its miscibility and interaction with other substances (Shao et al., 2014).

Rheological and Structural Characterization

Studies on the rheology of imidazolium-based ionic liquids, including this compound, have revealed important information about their dynamic and steady shear rheology, which is crucial for industrial applications (Tao & Simon, 2015).

Mechanism of Action

Target of Action

This compound belongs to a class of substances known as ionic liquids, which are salts in a liquid state . Ionic liquids have been used in various applications due to their unique properties such as low melting points, high thermal stability, and negligible vapor pressure .

Mode of Action

Ionic liquids are known to interact with their targets through electrostatic interactions, hydrogen bonding, and van der waals forces . These interactions can lead to changes in the physical and chemical properties of the target molecules.

Biochemical Pathways

Ionic liquids have been used in various reactions, such as those with molybdenum (ii) complexes with α-diimines, where they help control chemoselectivity .

Pharmacokinetics

The physicochemical properties of ionic liquids, such as their polarity and ability to form hydrogen bonds, can influence their absorption and distribution .

Result of Action

Ionic liquids have been shown to influence the solubility, stability, and reactivity of other compounds .

properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C2F6NO4S2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSZIBZANYEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)